Acetaldehyde hexyl isoamyl acetal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

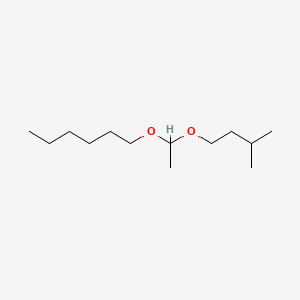

Acetaldehyde hexyl isoamyl acetal: is an organic compound known for its fruity aroma. It is used primarily as a flavoring agent in the food industry. The compound is also recognized by its IUPAC name, 1-[1-(3-methylbutoxy)ethoxy]hexane .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Acetaldehyde hexyl isoamyl acetal is synthesized through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal. The process involves the formation of a hemiacetal intermediate, followed by the addition of another alcohol molecule to form the final acetal product .

Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: : Acetaldehyde hexyl isoamyl acetal undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to acetaldehyde and the corresponding alcohols.

Substitution: Under certain conditions, the acetal group can be substituted with other functional groups, depending on the reagents used.

Major Products Formed: : The major products formed from these reactions include acetaldehyde, hexyl alcohol, isoamyl alcohol, and various oxidized derivatives .

Scientific Research Applications

Acetaldehyde hexyl isoamyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetaldehyde hexyl isoamyl acetal involves the formation of a stable acetal structure through the reaction of acetaldehyde with hexyl and isoamyl alcohols. The acetal formation is facilitated by the protonation of the carbonyl group, followed by nucleophilic attack by the alcohols. The resulting hemiacetal intermediate undergoes further reaction to form the final acetal product .

Comparison with Similar Compounds

Similar Compounds: : Acetaldehyde hexyl isoamyl acetal is similar to other acetals such as acetaldehyde dihexyl acetal and acetaldehyde diisoamyl acetal .

Uniqueness: : What sets this compound apart is its unique combination of hexyl and isoamyl groups, which contribute to its distinct fruity aroma. This makes it particularly valuable in the flavor and fragrance industry .

List of Similar Compounds

- Acetaldehyde dihexyl acetal

- Acetaldehyde diisoamyl acetal

- Hexanal hexyl isoamyl acetal

Biological Activity

Acetaldehyde hexyl isoamyl acetal, also known as hexanal hexyl isoamyl acetal, is an organic compound belonging to the class of acetals. Its chemical formula is C17H36O2 and it is primarily utilized as a flavoring agent in food products. Despite its common applications, research on its biological activity remains limited. This article aims to compile existing knowledge on the biological activity of this compound, including its chemical properties, potential health effects, and relevant case studies.

Basic Information

- IUPAC Name : 1-(hexyloxy)-1-(3-methylbutoxy)hexane

- CAS Number : 233665-90-2

- Molecular Weight : 272.46 g/mol

- Structure :

- The compound features a structure typical of acetals, characterized by two ether linkages connected to a central carbon atom.

| Property | Value |

|---|---|

| Molecular Formula | C17H36O2 |

| Average Molecular Weight | 272.4665 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweet, green taste |

Flavoring Agent

This compound is primarily used as a flavoring agent in the food industry. It imparts a sweet and fruity aroma, making it suitable for various food products. According to the FDA, it is recognized as Generally Recognized As Safe (GRAS) when used in appropriate amounts .

Toxicological Profile

Research indicates that many aldehydes and acetals can exhibit toxicological effects. Acetaldehyde itself has been identified as a genotoxicant and potential carcinogen . While specific studies on this compound are scarce, its structural similarities to other aldehydes suggest that it may share some of these toxicological properties.

Case Studies and Research Findings

- Flavoring Safety : A study conducted by the Joint Expert Committee on Food Additives (JECFA) evaluated various flavoring agents, including acetaldehyde derivatives. The committee concluded that while many aldehydes can be harmful at high exposures, controlled use in food applications is generally safe .

- Comparative Toxicity : Research comparing various acetals found that while some exhibit significant toxicity, others show minimal adverse effects when consumed in regulated amounts. This variability highlights the necessity for further research specific to this compound .

- Aldehyde Interaction with Alcohol : In alcoholic beverages, acetaldehyde can form acetals with higher alcohols during fermentation processes. This interaction may influence the flavor profile and toxicity of the final product .

Properties

CAS No. |

233665-90-2 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1-[1-(3-methylbutoxy)ethoxy]hexane |

InChI |

InChI=1S/C13H28O2/c1-5-6-7-8-10-14-13(4)15-11-9-12(2)3/h12-13H,5-11H2,1-4H3 |

InChI Key |

PUXHYFFHRDAFHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(C)OCCC(C)C |

boiling_point |

82.00 °C. @ 26.00 mm Hg |

density |

0.833-0.838 |

physical_description |

Liquid Colourless liquid; Sweet, fruity aroma |

solubility |

Insoluble in water; soluble in organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.